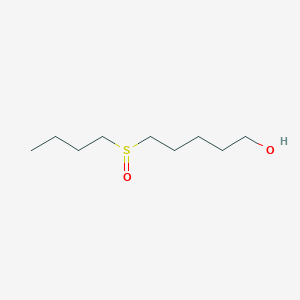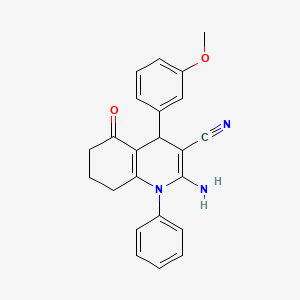![molecular formula C24H23BrN6O B11468228 4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B11468228.png)
4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]BENZAMIDE is a complex organic compound that features a combination of pyrimidine, indole, and benzamide moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrimidine and indole intermediates, followed by their coupling with a benzamide derivative.
Synthesis of Pyrimidine Intermediate: The pyrimidine intermediate can be synthesized by condensing 4,6-dimethylpyrimidine-2-amine with an appropriate aldehyde or ketone under acidic or basic conditions.
Synthesis of Indole Intermediate: The indole intermediate is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the pyrimidine and indole intermediates with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The bromine atom in the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like triethylamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
4-BROMO-N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The indole and pyrimidine moieties allow the compound to bind with high affinity to specific biological targets, modulating their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]BENZAMIDE
- N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE
Uniqueness
4-BROMO-N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]BENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both indole and pyrimidine moieties allows for diverse interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H23BrN6O |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
4-bromo-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]benzamide |
InChI |
InChI=1S/C24H23BrN6O/c1-15-13-16(2)29-24(28-15)31-23(30-22(32)17-7-9-19(25)10-8-17)26-12-11-18-14-27-21-6-4-3-5-20(18)21/h3-10,13-14,27H,11-12H2,1-2H3,(H2,26,28,29,30,31,32) |
InChI Key |
RXNDBTKABLKXDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Bis(4-chlorophenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B11468146.png)
![1-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol](/img/structure/B11468155.png)

![2-{5-[(4-Bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11468163.png)
![5-(4-fluorophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11468165.png)
![3-(4-Fluorophenyl)-5-oxo-7-[3-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11468172.png)
![13-methyl-4-pyridin-3-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11468175.png)
![9-bromo-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B11468178.png)

![6-(3-hydroxyphenyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11468198.png)
![8-cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one](/img/structure/B11468210.png)
![4-chloro-N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]benzamide](/img/structure/B11468223.png)
![4-{2-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11468227.png)
![N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B11468233.png)
